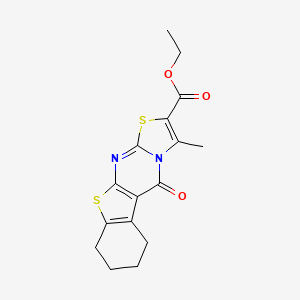
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester is a complex heterocyclic compound It belongs to the class of thiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester typically involves multi-step reactions. One common method includes the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or bromopentane-2,4-dione . The reaction conditions often require heating the reagents without solvents, leading to the formation of the desired thiazolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of new heterocyclic compounds with potential biological activities.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester involves its interaction with specific molecular targets. For example, it has been shown to inhibit ribonuclease H (RNase H), an enzyme crucial for HIV replication . The compound binds to the catalytic site of RNase H, preventing the enzyme from performing its function and thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
5H-thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit a range of biological activities.
2-Methyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidines: These compounds are synthesized through similar methods and have comparable chemical properties.
Uniqueness
What sets 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester apart is its specific substitution pattern and the presence of the ethyl ester group. These structural features contribute to its unique biological activities and potential as a drug candidate.
Propiedades
Número CAS |
122945-80-6 |
|---|---|
Fórmula molecular |
C16H16N2O3S2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
ethyl 14-methyl-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraene-13-carboxylate |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-21-15(20)12-8(2)18-14(19)11-9-6-4-5-7-10(9)22-13(11)17-16(18)23-12/h3-7H2,1-2H3 |
Clave InChI |
VIDLVLXEIARFMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N2C(=O)C3=C(N=C2S1)SC4=C3CCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


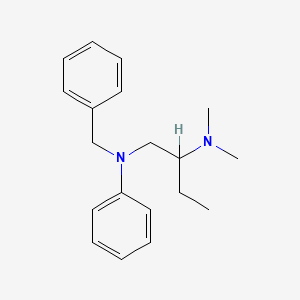

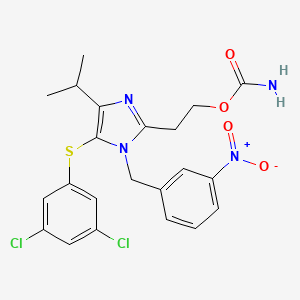
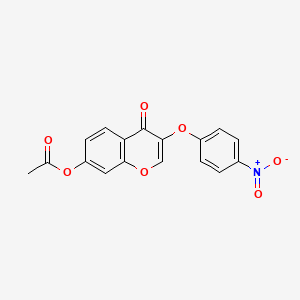
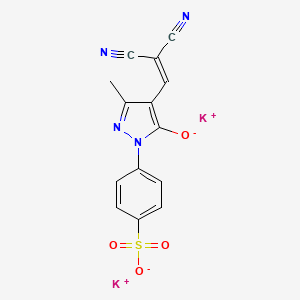

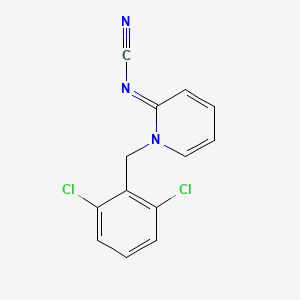
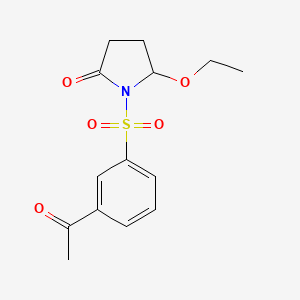





![(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12714446.png)
